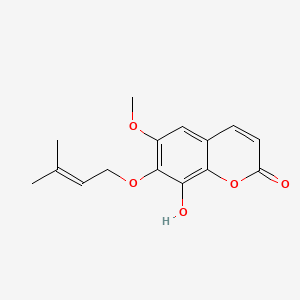
Capensin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capensin is a natural product found in Haplophyllum obtusifolium, Gochnatia argentina, and other organisms with data available.
Applications De Recherche Scientifique
Medicinal Properties
Capensin has been identified for its various biological activities, which include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Antioxidant Effects : this compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its potential in preventing cellular damage and aging .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases. Its role in reducing pro-inflammatory cytokines could be beneficial in conditions such as arthritis and other inflammatory disorders .
Pharmacological Applications
This compound's unique chemical structure allows it to interact with various biological targets, leading to several pharmacological applications:
- Cancer Therapy : this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism involves the release of cytochrome C and activation of caspases, which are critical in programmed cell death pathways . This property positions this compound as a potential lead compound for developing anticancer therapies.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier opens avenues for investigating its effects on neurological conditions. Research is underway to explore its neuroprotective effects and potential benefits in diseases like Alzheimer's and Parkinson's .
- Vascular Health : this compound may have implications in cardiovascular health by promoting vasodilation and improving endothelial function. These effects could contribute to managing hypertension and other cardiovascular diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting this compound as a promising alternative treatment .
- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings suggest that this compound could be further investigated as a chemotherapeutic agent .
Propriétés
Numéro CAS |
71765-80-5 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 |
Nom IUPAC |
8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-9(2)6-7-19-15-11(18-3)8-10-4-5-12(16)20-14(10)13(15)17/h4-6,8,17H,7H2,1-3H3 |
SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















